1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene

説明

Systematic Nomenclature and Structural Formula

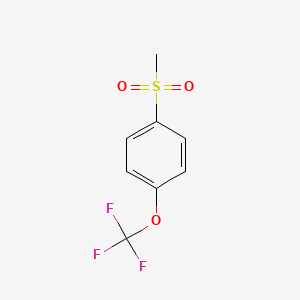

The compound 1-(methylsulfonyl)-4-(trifluoromethoxy)benzene is systematically named according to IUPAC guidelines as 1-methylsulfonyl-4-(trifluoromethoxy)benzene . Its structure consists of a benzene ring substituted at the para position with a trifluoromethoxy group (–OCF₃) and a methylsulfonyl group (–SO₂CH₃). The SMILES notation is CS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F, and the Canonical SMILES is identical, confirming the connectivity of atoms. The structural formula is derived from its molecular formula, C₈H₇F₃O₃S , which reflects the presence of aromatic, sulfonyl, and trifluoromethoxy functionalities.

Molecular Weight and Empirical Formula Analysis

The molecular weight of this compound is 240.20 g/mol , calculated from its empirical formula C₈H₇F₃O₃S . The elemental composition is as follows:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) | Percentage Composition |

|---|---|---|---|---|

| Carbon | 8 | 12.01 | 96.08 | 40.02% |

| Hydrogen | 7 | 1.008 | 7.06 | 2.94% |

| Fluorine | 3 | 19.00 | 57.00 | 23.74% |

| Oxygen | 3 | 16.00 | 48.00 | 19.99% |

| Sulfur | 1 | 32.07 | 32.07 | 13.36% |

The exact mass is 240.00700 g/mol , consistent with isotopic distributions of constituent atoms.

Crystallographic Data and Solid-State Characteristics

Limited crystallographic data are available for this compound in the provided sources. However, key solid-state properties include a density of 1.399 g/cm³ and a refractive index of 1.459 . The melting point of 64–65°C suggests a crystalline solid at room temperature. No explicit data on crystal system or space group were identified, indicating potential gaps in published single-crystal X-ray diffraction studies for this specific sulfone derivative.

Thermochemical Properties: Melting Point, Boiling Point, and Stability

The thermochemical profile of this compound is characterized by:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | 64–65°C | Lit. | |

| Boiling Point | 294°C | At 760 mmHg | |

| Flash Point | 131.6°C | -- | |

| Stability | Stable at 2–8°C | Recommended storage |

特性

IUPAC Name |

1-methylsulfonyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-15(12,13)7-4-2-6(3-5-7)14-8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXVEILQGNGZNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380484 | |

| Record name | 1-(Methanesulfonyl)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87750-51-4 | |

| Record name | 1-(Methanesulfonyl)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87750-51-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Overview

This method involves a nucleophilic aromatic substitution reaction between 1-fluoro-4-(methylsulfonyl)benzene and 4-(trifluoromethoxy)phenol in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO).

Procedure

-

- 1-Fluoro-4-(methylsulfonyl)benzene: 2.2 kg

- 4-(Trifluoromethoxy)phenol: 2.364 kg

- Potassium hydroxide (KOH): 906.3 g

- Dimethyl sulfoxide (DMSO): 4.4 L

-

- Temperature: 90°C

- Reaction Time: Approximately 10 hours (monitored by HPLC until less than 0.5% starting material remains).

Workup :

- Cool the reaction mixture to room temperature.

- Dilute with water (8.8 kg).

- Extract with toluene in two portions (24 L and 4.7 L).

- Wash the combined organic layers with:

- 1N NaOH solution (11 kg)

- Water (2 × 11 kg).

- Concentrate the organic layer to approximately 6 L.

-

- Add heptane (22 L) to the concentrated solution.

- Stir for two hours and cool to 0–5°C.

- Filter the precipitate and wash with heptane (6.6 L).

- Dry under vacuum at 40°C to yield the product.

Yield :

- Crude product: ~89.6% yield.

- Recrystallized product: ~98% recovery.

Notes

- The reaction is highly efficient, with minimal side products.

- Recrystallization from methanol/water improves purity significantly.

General Sulfone Construction via Sulfur Dioxide Surrogates

Reaction Overview

This method employs sulfur dioxide surrogates for constructing methylsulfonyl derivatives on aromatic rings.

Procedure

Reagents :

- Alkyl iodide precursor.

- Sodium dithionite (Na$$2$$S$$2$$O$$_4$$).

- Thiourea dioxide.

- Dimethyl sulfoxide (DMSO).

-

- Temperature: ~80°C.

- Reaction Time: ~15 hours.

-

- The product is isolated by column chromatography using a solvent system such as petroleum ether/ethyl acetate.

Yield :

Table of Key Reaction Parameters

| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | KOH, DMSO, Toluene | DMSO | 90°C | ~10 hours | ~89-98 |

| Sulfur Dioxide Surrogate Construction | Na$$2$$S$$2$$O$$_4$$, Thiourea Dioxide | DMSO | ~80°C | ~15 hours | ~61 |

Analytical Monitoring

High-performance liquid chromatography (HPLC) is used to monitor reaction progress and determine the purity of intermediates and final products. Typical HPLC conditions include:

- Column: Zorbax SB-C8.

- Mobile Phase: Gradient of water/acetonitrile with phosphoric acid.

- Flow Rate: 1.5 mL/min.

- UV Detection: At 220 nm.

化学反応の分析

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethoxy and methylsulfonyl groups influence the reactivity and orientation of the substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful in the synthesis of complex molecules.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents, depending on the desired transformation.

科学的研究の応用

Scientific Research Applications

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene is valuable in various scientific disciplines due to its unique chemical properties.

Chemistry

- It serves as a building block in synthesizing complex organic molecules, especially in developing pharmaceuticals and agrochemicals.

- It can participate in electrophilic aromatic substitution reactions, with the trifluoromethoxy and methylsulfonyl groups influencing the reactivity and orientation of the substitution.

- It can be oxidized or reduced under specific conditions to form different products.

- The trifluoromethyl group can participate in radical reactions, useful in synthesizing complex molecules.

Biology and Medicine

- The compound's unique chemical properties make it a valuable tool in medicinal chemistry for developing new drugs and therapeutic agents.

- It interacts with biological targets, including enzymes and receptors involved in critical cellular processes. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering protein function.

- In vitro assays have demonstrated its antiproliferative activity against various cancer cell lines, such as ovarian cancer cells, with IC₅₀ values ranging from 19.9 to 75.3 µM.

- It can induce oxidative stress in various cell types, activating cellular stress response pathways like the Nrf2 pathway, leading to changes in gene expression related to detoxification and antioxidant defense mechanisms.

Industry

- It is used in producing materials with specific properties, such as increased stability and reactivity.

- 4-trifluoromethoxyphenol and its intermediates are useful in pharmaceuticals, pesticides, dyes, liquid crystal materials, and electronic chemicals .

This compound is of interest in medicinal chemistry because of its potential biological activities.

In vivo studies in SCID mice showed that doses of 50 mg/kg were well tolerated, with minimal weight loss, but higher doses led to significant adverse effects, indicating a narrow therapeutic window for potential applications in cancer therapies.

Chemical Reactions

This compound can undergo chemical reactions such as:

- Substitution Reactions: Participates in electrophilic aromatic substitution reactions, where trifluoromethoxy and methylsulfonyl groups influence reactivity and orientation.

- Oxidation and Reduction: Can be oxidized or reduced under specific conditions, leading to different products.

- Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful in synthesizing complex molecules.

作用機序

The mechanism of action of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability . These interactions can affect various molecular pathways, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonyl Group Derivatives

1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene :

- Structure : Bromine at the 1-position, methylsulfonyl at the 2-position, and trifluoromethyl (-CF₃) at the 4-position.

- Applications : Used as a versatile building block in medicinal chemistry due to its reactivity in cross-coupling reactions. The trifluoromethyl group enhances bioavailability compared to the trifluoromethoxy analog .

- Key Difference : Replacement of trifluoromethoxy with trifluoromethyl reduces electron-withdrawing effects but increases hydrophobicity.

- 1-Methyl-4-[(2-phenoxyethyl)sulfonyl]benzene: Structure: Methyl group at the 1-position and a phenoxyethylsulfonyl group at the 4-position. Applications: Primarily used in material science for polymer modification. The phenoxyethyl chain introduces flexibility but reduces thermal stability compared to smaller substituents .

Trifluoromethoxy Group Derivatives

1-(Bromomethyl)-4-(trifluoromethoxy)benzene :

- Structure : Bromomethyl (-CH₂Br) at the 1-position and trifluoromethoxy at the 4-position.

- Applications : Key intermediate in synthesizing insecticides like flufenerim. The bromomethyl group facilitates nucleophilic substitution, enabling coupling with heterocycles (e.g., nitroimidazoles) .

- Key Difference : Bromomethyl enhances reactivity for alkylation but introduces instability under basic conditions compared to methylsulfonyl .

4-(Trifluoromethoxy)benzyl Chloride :

Halogenated Derivatives

1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene :

1-Chloro-4-(trifluoromethyl)benzene :

Physicochemical and Reactivity Comparison

生物活性

1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group and a trifluoromethoxy substituent on a benzene ring. The molecular formula is C₉H₈F₃O₃S, and it exhibits unique physicochemical properties due to the electronegative trifluoromethyl group, which can significantly influence its reactivity and interaction with biological targets.

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, potentially leading to modifications that alter protein function.

Table 1: Biological Targets and Activities

Cellular Effects

The compound has been shown to induce oxidative stress in various cell types, activating cellular stress response pathways such as the Nrf2 pathway. This activation can lead to changes in gene expression related to detoxification and antioxidant defense mechanisms.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound are dose-dependent. At lower concentrations, the compound may exhibit minimal effects, while higher doses can lead to significant cytotoxicity. For instance, in rodent models, high doses resulted in liver and kidney damage.

In Vivo Studies

In one study involving SCID mice, doses of 50 mg/kg were found to be well tolerated with minimal weight loss. However, doses exceeding this threshold led to significant adverse effects, indicating a narrow therapeutic window for potential applications in cancer therapies .

In Vitro Studies

In vitro assays have shown that this compound exhibits notable antiproliferative activity against various cancer cell lines. For example, it was effective against ovarian cancer cells with IC₅₀ values ranging from 19.9 to 75.3 µM .

Q & A

Basic: What are the standard synthetic routes for 1-(methylsulfonyl)-4-(trifluoromethoxy)benzene?

Answer:

The compound is typically synthesized via alkylation or sulfonylation of 4-(trifluoromethoxy)phenol derivatives. A common method involves reacting 1-(bromomethyl)-4-(trifluoromethoxy)benzene with methylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the methylsulfonyl group . Alternative routes may use oxidation of thioether intermediates (e.g., methylthio derivatives) with Oxone® or other oxidizing agents to form the sulfone moiety .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR spectroscopy : ¹H and ¹⁹F NMR are essential for confirming substitution patterns. For example, ¹⁹F NMR signals near δ -62.94 ppm confirm the trifluoromethoxy group, while methylsulfonyl protons appear as singlets around δ 5.08–5.10 ppm .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₈H₇F₃O₃S, F.W. 240.20) .

- X-ray crystallography : Resolves stereoelectronic effects of the sulfonyl and trifluoromethoxy groups .

Advanced: How can researchers address contradictions in reported reaction yields for its synthesis?

Answer:

Yield discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). For example:

- Radical-mediated fluorination (via redox-active esters) may show variability due to competing side reactions .

- Optimization strategies include kinetic studies (e.g., monitoring intermediates via LC-MS) and adjusting stoichiometry of halogenating agents (e.g., N-chlorosuccinimide) .

- Cross-referencing synthetic protocols from peer-reviewed studies (e.g., Sharpless dihydroxylation vs. direct alkylation) helps identify robust methodologies .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:

It serves as a versatile intermediate in drug discovery:

- Enzyme inhibition : The sulfonyl group acts as a hydrogen-bond acceptor in protease inhibitors (e.g., ADAM-17 inhibitors), while the trifluoromethoxy moiety enhances metabolic stability .

- Radiopharmaceuticals : Derivatives like sodium 4-(4-(trifluoromethoxy)benzyloxy)benzenesulfonate are used in positron emission tomography (PET) tracer development .

- Structure-activity relationship (SAR) studies : Modifications to the sulfonyl or trifluoromethoxy groups are explored to optimize pharmacokinetic properties .

Advanced: What mechanistic insights are critical for its reactivity in cross-coupling reactions?

Answer:

- Oxidative addition : The methylsulfonyl group stabilizes transition states in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), but electron-withdrawing effects may slow aryl halide activation .

- Radical pathways : In visible-light-mediated reactions, the trifluoromethoxy group can participate in radical-polar crossover mechanisms, requiring careful control of redox potentials .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement at the benzylic position .

Advanced: How can enantioselective synthesis be achieved for chiral derivatives?

Answer:

- Chiral auxiliaries : Use of (S)- or (R)-BINOL ligands in asymmetric dihydroxylation reactions (e.g., Sharpless conditions) introduces stereocenters .

- Dynamic kinetic resolution : Catalytic systems with copper-hydrazonic ligands enable enantioselective cross-couplings (e.g., aryl boronic acids) .

- Chiral chromatography : Post-synthetic resolution using chiral stationary phases (e.g., amylose-based columns) isolates enantiomers for biological testing .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., brominated intermediates) .

- Waste disposal : Halogenated waste must be segregated and treated by certified facilities to prevent environmental contamination .

Advanced: How is computational chemistry applied to study its electronic properties?

Answer:

- DFT calculations : Predict HOMO/LUMO energies to assess reactivity in nucleophilic/electrophilic substitutions .

- Molecular docking : Models interactions with biological targets (e.g., enzyme active sites) to guide SAR optimization .

- Solvent effect simulations : COSMO-RS models evaluate solubility and stability in various solvents .

Basic: What are common impurities in its synthesis, and how are they removed?

Answer:

- Byproducts : Unreacted bromomethyl intermediates or over-oxidized sulfones.

- Purification methods :

Advanced: What strategies mitigate the hydrolytic instability of the trifluoromethoxy group?

Answer:

- Protecting groups : Temporarily shield the group with silyl ethers (e.g., TMSCl) during acidic/basic reactions .

- Steric hindrance : Introduce bulky substituents adjacent to the trifluoromethoxy group to reduce nucleophilic attack .

- Low-temperature conditions : Perform reactions at ≤0°C to slow hydrolysis kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。